N-[6-amino-1-(pyridin-4-yl)hexylidene]hydroxylamine hydrochloride
Description
Key properties include:
- Molecular weight: 243.74 g/mol .
- Purity: 95.0% (analytical grade) .
- Synthesis: Prepared via condensation reactions involving hydroxylamine hydrochloride in methanol at 22–25°C, as described in analogous synthetic pathways .
The compound belongs to the 6-membered heterocycle family, characterized by its pyridine ring and hydroxylamine moiety.
Properties
IUPAC Name |
N-(6-amino-1-pyridin-4-ylhexylidene)hydroxylamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O.ClH/c12-7-3-1-2-4-11(14-15)10-5-8-13-9-6-10;/h5-6,8-9,15H,1-4,7,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWQNANJBPVJIJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=NO)CCCCCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1-pyridin-4-yl-hexan-1-one oxime hydrochloride typically involves multiple steps, starting with the preparation of the pyridine ring. One common approach is the reaction of 4-pyridinecarboxaldehyde with an appropriate amine to form the corresponding imine, followed by reduction to yield the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the final product meets the required specifications. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Amino-1-pyridin-4-yl-hexan-1-one oxime hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
N-[6-amino-1-(pyridin-4-yl)hexylidene]hydroxylamine hydrochloride is a chemical compound with a molecular weight of approximately 243.73 g/mol. It contains a hydroxylamine functional group, which allows it to form stable complexes with various metal ions, making it potentially valuable in coordination chemistry and catalysis. The pyridine ring in its structure can interact with biological targets, while the amino group enhances its solubility and reactivity, making it suitable for chemical modifications and applications in medicinal chemistry.
Potential Applications
This compound has several potential applications:
- Coordination Chemistry and Catalysis The hydroxylamine group's ability to form stable complexes with metal ions makes it useful in these areas.
- Medicinal Chemistry The pyridine ring's potential interaction with biological targets and the amino group's enhancement of solubility and reactivity make it suitable for medicinal chemistry applications.
- Interaction Studies Focus on the compound's binding affinity to various biological targets to understand its mechanism of action and potential therapeutic uses.
Structural Similarities
Several compounds share structural similarities with this compound:
- N-[6-amino-1-(pyridin-2-yl)hexylidene]hydroxylamine hydrochloride
- N-[6-amino-1-(pyridin-3-yl)hexylidene]hydroxylamine hydrochloride
- Hydroxylamine
- 2-Amino-pyridine derivatives
Mechanism of Action
The mechanism by which 6-Amino-1-pyridin-4-yl-hexan-1-one oxime hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.
Comparison with Similar Compounds
Pyridine Positional Isomers
The pyridin-3-yl analogue (Z)-N-[6-amino-1-(pyridin-3-yl)hexylidene]hydroxylamine hydrochloride (ECHEMI) shares near-identical structure except for the pyridine substitution position. Key differences:
The pyridin-3-yl variant’s higher commercial availability suggests broader industrial applicability, possibly due to optimized synthesis scalability. Positional isomerism impacts electronic properties, which could influence solubility or receptor binding in pharmacological contexts.
Hydroxylamine Derivatives
Synthetic routes for related hydroxylamine derivatives (e.g., O-benzyl and methoxy analogues) involve distinct reagents :
Commercial and Regulatory Status
- Discontinuation : The target compound’s discontinued status contrasts with the pyridin-3-yl analogue’s availability, implying challenges in stability, synthesis cost, or niche demand.
- Regulatory Notes: ECHEMI emphasizes compliance with global regulations for industrial-grade chemicals , whereas the target compound’s lab-grade status limits its large-scale use.
Research Implications and Gaps
- Structural-Activity Relationships (SAR) : The pyridine substitution position warrants further study to elucidate its impact on bioactivity.
- Synthetic Optimization : Higher purity (99%) in the pyridin-3-yl analogue suggests refinements applicable to the target compound’s synthesis.
- Data Limitations : Missing physicochemical data (e.g., melting point, solubility) hinder comprehensive comparisons.
Q & A
Q. What are the recommended synthetic routes for N-[6-amino-1-(pyridin-4-yl)hexylidene]hydroxylamine hydrochloride, and what reaction conditions optimize yield?
Methodological Answer: The synthesis involves sequential functionalization of pyridine and amine precursors. A typical route includes:
- Step 1: Reacting 4-aminopyridine with a hexylidene precursor under basic conditions (e.g., sodium hydride or potassium carbonate) to form the Schiff base intermediate.
- Step 2: Hydroxylamine introduction via nucleophilic substitution or condensation, followed by HCl treatment to yield the hydrochloride salt.
- Optimization: Control reaction temperature (60–80°C) and pH (neutral to slightly acidic) to minimize side reactions. Purify via recrystallization in ethanol/water mixtures for >90% purity .
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify pyridine ring protons (δ 7.5–8.5 ppm) and hexylidene chain integration.
- Mass Spectrometry (MS): Confirm molecular ion peaks ([M+H]) at m/z 295.2 (theoretical) with ESI-MS.
- High-Performance Liquid Chromatography (HPLC): Employ a C18 column (acetonitrile/0.1% TFA gradient) to assess purity (>95%) and detect impurities .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or redox reactions?
Methodological Answer:
- Nucleophilic Substitution: The pyridine nitrogen and hydroxylamine group act as electron-deficient centers, facilitating attack by amines or thiols. Use DFT calculations to map charge distribution and predict reactive sites.
- Redox Behavior: Cyclic voltammetry in DMSO reveals oxidation peaks at +1.2 V (pyridine ring) and reduction at -0.8 V (hydroxylamine). Compare with analogs like 6-(4-methylpiperidin-1-yl)pyridin-3-amine hydrochloride to identify substituent effects .
Q. How can researchers resolve contradictions in reported solubility or stability data across studies?
Methodological Answer:
- Systematic Variation: Test solubility in DMSO, water, and ethanol under controlled pH (4–9) and temperature (4–37°C). Use dynamic light scattering (DLS) to monitor aggregation.
- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Contradictions often arise from residual solvents (e.g., EtOAc) or humidity during storage .
Q. How can computational modeling guide the optimization of this compound’s reactivity in target-specific applications?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to predict binding affinities with biological targets (e.g., enzymes with pyridine-binding pockets).
- AI-Driven Synthesis Planning: Leverage databases like Reaxys to identify optimal reaction pathways. For example, AI models predict that substituting the hexylidene chain with shorter alkyl groups enhances aqueous solubility without compromising stability .
Q. What strategies validate the compound’s biological activity while addressing variability in in vitro assays?
Methodological Answer:
- Dose-Response Curves: Test concentrations from 1 nM–100 µM in triplicate, using ATP-based viability assays (e.g., CellTiter-Glo®).
- Control for Hydrolysis: Include stability checks in cell culture media (e.g., DMEM, pH 7.4) via LC-MS to rule out degradation artifacts.
- Benchmark Against Analogs: Compare IC values with 4-hydrazinylpyridine hydrochloride to assess structure-activity relationships .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
- Spill Management: Neutralize acidic spills with sodium bicarbonate; collect residues in sealed containers for hazardous waste disposal.
- First Aid: For skin contact, rinse with water for 15 minutes; if inhaled, move to fresh air and seek medical evaluation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
